molecular formula C13H12OS3 B14309567 5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione CAS No. 113201-62-0

5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione

Cat. No.: B14309567
CAS No.: 113201-62-0
M. Wt: 280.4 g/mol
InChI Key: PYPXDYGCTVECEZ-UHFFFAOYSA-N
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Description

5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxy group, an allyl group, and a dithiole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione typically involves the reaction of 2-methoxy-4-(prop-2-en-1-yl)phenol with sulfur-containing reagents. One common method is the reaction of the phenol derivative with carbon disulfide and a base, followed by cyclization to form the dithiole-thione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione is unique due to its combination of a methoxy group, an allyl group, and a dithiole-thione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

113201-62-0

Molecular Formula

C13H12OS3

Molecular Weight

280.4 g/mol

IUPAC Name

5-(2-methoxy-4-prop-2-enylphenyl)dithiole-3-thione

InChI

InChI=1S/C13H12OS3/c1-3-4-9-5-6-10(11(7-9)14-2)12-8-13(15)17-16-12/h3,5-8H,1,4H2,2H3

InChI Key

PYPXDYGCTVECEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)C2=CC(=S)SS2

Origin of Product

United States

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